N-(butan-2-yl)-3-[1-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 2-methoxyethyl carbamoyl methyl sulfanyl group at position 1 of the triazoloquinazoline ring and a propanamide side chain linked to a butan-2-yl group. The compound’s design likely aims to modulate bioactivity through its polar 2-methoxyethyl substituent, which may enhance solubility or target interactions compared to analogs with bulkier or less polar groups .
Properties
IUPAC Name |
N-butan-2-yl-3-[1-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-14(2)23-17(28)9-11-26-19(30)15-7-5-6-8-16(15)27-20(26)24-25-21(27)32-13-18(29)22-10-12-31-3/h5-8,14H,4,9-13H2,1-3H3,(H,22,29)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGOIJBXOXIMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-[1-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the piperidine and piperazine rings, and the final sulfonylation step. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-[1-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(butan-2-yl)-3-[1-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-[1-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Variations :
The triazoloquinazoline core is conserved across analogs, but substituents at positions 1 and 4 vary significantly, influencing physicochemical and pharmacological properties.
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
Key Observations :
Physicochemical and Spectral Properties
Table 3: Physical Properties of Selected Analogs
Key Findings :
- Melting points correlate with crystallinity: hydroxy-containing Compound 9c (129–130°C) vs. non-polar Compound 8 (94–95°C) .
- The target compound’s 2-methoxyethyl group may reduce crystallinity compared to benzyl analogs, lowering its melting point.
Bioactivity and Structure-Activity Relationships (SAR)
- highlights that structural similarity strongly correlates with bioactivity clustering. Compounds with analogous triazoloquinazoline cores and sulfanyl propanamide side chains (e.g., ) may share targets such as kinase or protease enzymes .
- The 2-methoxyethyl group in the target compound could improve membrane permeability over benzyl derivatives () due to reduced hydrophobicity .
- Amino acid ester analogs () may exhibit prodrug-like behavior, with ester hydrolysis enhancing bioavailability .
Biological Activity
N-(butan-2-yl)-3-[1-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a complex organic compound known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C21H28N6O4S
- Molecular Weight : 460.6 g/mol
This compound belongs to the class of quinazoline derivatives and incorporates a triazole moiety, which enhances its pharmacological profile. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Antitumor Properties
Research has indicated that derivatives of this compound exhibit significant efficacy against various cancer cell lines. In particular:
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells. Studies have shown that it interacts with specific targets involved in cell proliferation and survival pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against a range of bacterial and fungal pathogens:
| Pathogen Type | Example Organisms | Activity Observed |
|---|---|---|
| Bacteria | E. coli, S. aureus | Moderate to high inhibition |
| Fungi | Candida albicans, Aspergillus niger | Significant antifungal effects |
Inhibition Studies
In vitro studies have shown that this compound exhibits inhibitory effects on several enzymes:
| Enzyme Target | IC50 Value (µM) | Notes |
|---|---|---|
| Cholinesterase (AChE) | 19.2 | Moderate inhibition |
| Cyclooxygenase (COX) | 13.2 | Significant inhibition |
These findings suggest that the compound may have potential applications in conditions where modulation of these enzymes is beneficial.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal assessed the antitumor efficacy of this compound against breast cancer cell lines (MCF-7). The results demonstrated:
- Inhibition Rate : 70% at a concentration of 10 µM.
The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways.
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results indicated:
- Bacterial Strains Tested : E. coli, S. aureus, and others.
The compound showed a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including cyclization, sulfanyl bridge formation, and amidation. Key steps include:
- Triazoloquinazoline Core Formation : Cyclocondensation of substituted hydrazines with carbonyl precursors under acidic conditions (e.g., acetic acid) .
- Sulfanyl Linker Introduction : Thiol-alkylation or nucleophilic substitution using mercaptoacetamide derivatives, optimized with polar aprotic solvents (e.g., DMF) at 60–80°C .
- Final Propanamide Assembly : Coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) . Methodological Tip: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the purity and structural integrity of the compound verified post-synthesis?
Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry (e.g., triazole proton signals at δ 8.2–8.5 ppm) and substituent integration .
- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₃₁N₆O₄S: 523.2124) .
Q. What initial biological screening assays are recommended for evaluating therapeutic potential?
Prioritize:
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion as readouts .
- Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus and E. coli .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing sulfanyl bridges?
Key parameters to optimize:
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal Assays : Validate cytotoxicity via both MTT and apoptosis assays (e.g., Annexin V staining) .
- Assay Condition Adjustments : Modulate serum concentration (e.g., 2% vs. 10% FBS) to account for protein binding .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites influencing discrepancies .
Q. How can computational modeling aid in understanding target interactions?
- Molecular Docking : Use AutoDock Vina to predict binding modes with HDAC or topoisomerase II (PDB: 1ZZ1) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability in GROMACS (10 ns trajectories) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with bioactivity .
Q. What challenges arise when modifying the triazoloquinazoline core to enhance pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
